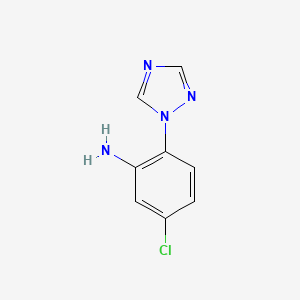

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKDFBSZMCRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407585 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450399-92-5 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline chemical properties

An in-depth technical guide on the chemical properties of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic amine containing both a substituted aniline and a 1,2,4-triazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The triazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The substituted aniline portion of the molecule provides a versatile handle for further chemical modifications, allowing for the synthesis of a broad array of derivatives.

This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with proposed experimental protocols and an examination of its potential applications in research and development.

Chemical and Physical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing factors such as solubility, permeability, and bioavailability. The properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 450399-92-5 | ChemicalBook[3] |

| Molecular Formula | C₈H₇ClN₄ | PubChem[4] |

| Molecular Weight | 194.62 g/mol | Matrix Scientific[5] |

| Monoisotopic Mass | 194.03592 Da | PubChem[4] |

| Predicted XlogP | 1.6 | PubChem[4] |

| Appearance | (Not specified, likely solid) | - |

| Solubility | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While a dedicated full spectrum for this specific molecule is not available in the cited sources, the expected spectral features can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both the aniline and triazole rings. The aniline ring would show a characteristic splitting pattern for its three protons. The triazole ring would exhibit two distinct signals for its two protons. A broad singlet for the -NH₂ protons would also be expected. |

| ¹³C NMR | Resonances for eight distinct carbon atoms. The carbons of the benzene ring would appear in the aromatic region (approx. 110-150 ppm), with those bonded to chlorine and nitrogen being shifted accordingly. The two carbons of the triazole ring would also have characteristic shifts in the aromatic region. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching in the aromatic rings (approx. 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak ([M]⁺) at m/z ≈ 194.035. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.[4] |

Experimental Protocols: Synthesis

A definitive, published synthesis protocol for this compound was not found in the search results. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related aniline and triazole derivatives. A common approach involves the reaction of a substituted aniline precursor with a reagent that forms the triazole ring.

A likely precursor is 5-chloro-2-nitroaniline. The synthesis can be conceptualized in a multi-step process, beginning with the nitration of a dichlorobenzene, followed by amination, reduction of the nitro group, and finally, formation of the triazole ring.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound, starting from 2,4-dichloronitrobenzene, a common industrial chemical.

Caption: A proposed multi-step synthesis route.

Detailed Methodology (Hypothetical)

-

Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene: This step is based on established industrial processes.[6][7]

-

Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a solvent such as toluene.

-

Seal the vessel and introduce liquid ammonia.

-

Heat the reaction mixture (e.g., to 160°C) for several hours.

-

After cooling and venting excess ammonia, the product, 5-chloro-2-nitroaniline, can be isolated by filtration and purified by crystallization from a solvent like methanol.[6]

-

-

Reduction to 4-Chloro-1,2-phenylenediamine: The nitro group of 5-chloro-2-nitroaniline is reduced to a primary amine.

-

Dissolve 5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up involves neutralization and extraction to isolate the diamine product.

-

-

Formation of the Triazole Ring: This is a critical step that can be achieved through various methods. One common method is the Pellizzari reaction or similar cyclization strategies.

-

The synthesis of 1H-1,2,4-triazoles can be achieved from the reaction of carboxyimidate salts with formylhydrazide.[8] A more direct approach for this specific isomer would involve a copper-catalyzed Ullmann-type coupling between 4-chloro-1,2-phenylenediamine and 1H-1,2,4-triazole, though this may present challenges with selectivity.

-

A more plausible route involves diazotization of one amino group on 4-chloro-1,2-phenylenediamine followed by a reaction sequence to build the triazole ring.

-

Disclaimer: This is a proposed synthetic route. Actual laboratory implementation would require optimization of reaction conditions and purification methods.

Role in Drug Discovery and Development

While specific biological activities for this compound are not detailed in the provided search results, its structural motifs are prevalent in pharmacologically active molecules. The 1,2,4-triazole ring is a cornerstone of many antifungal agents (e.g., fluconazole) and is explored for its anticancer and antiviral potential.[2] Aniline derivatives are also fundamental building blocks in drug synthesis.

Therefore, this compound is best viewed as a key intermediate or scaffold for chemical library synthesis in drug discovery programs. Its primary amine and the nitrogen atoms on the triazole ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).

The logical relationship of this compound within a drug discovery pipeline is illustrated below.

Caption: Use as a scaffold in a drug discovery workflow.

Safety and Handling

Handling of any chemical substance requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not detailed, general precautions for aromatic amines and triazole derivatives should be followed. Related aniline compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]

| Safety Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames.[10] |

| First Aid (General for Anilines) | If Inhaled: Move person to fresh air.[11] On Skin: Wash off immediately with plenty of soap and water.[11] In Eyes: Rinse cautiously with water for several minutes.[10] If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[10] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment. |

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and chemical research communities. Its combination of a reactive aniline moiety and a biologically relevant triazole ring makes it an attractive scaffold for the synthesis of new chemical entities. While comprehensive experimental data is sparse in publicly available literature, its properties can be reasonably predicted, and plausible synthetic routes can be devised based on established chemical principles. Proper safety precautions are paramount when handling this and related compounds. Future research into the synthesis and biological evaluation of derivatives of this scaffold may lead to the discovery of novel therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijsr.net [ijsr.net]

- 3. This compound | 450399-92-5 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Page loading... [guidechem.com]

- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS 450399-92-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is limited. This guide consolidates the existing data and provides context based on the activities of structurally related compounds. The absence of extensive experimental data necessitates a reliance on predicted properties for some metrics.

Introduction

This compound is a heterocyclic aromatic amine containing both a chlorophenyl and a triazole moiety. The 1,2,4-triazole ring is a significant pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of this scaffold, combined with a substituted aniline, suggests that this compound is a compound of interest for medicinal chemistry and drug discovery programs. Its utility may lie as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[6]

Physicochemical and Structural Data

Detailed experimental data for this specific compound is not widely published. The following tables summarize available and predicted information to provide a foundational understanding of its chemical identity and properties.

Structural Information

| Identifier | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 450399-92-5 | [7] |

| Molecular Formula | C₈H₇ClN₄ | [8] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | [8] |

| InChI Key | HJSKDFBSZMCRAJ-UHFFFAOYSA-N | [8] |

Predicted Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 194.62 g/mol | Calculated |

| Monoisotopic Mass | 194.03592 Da | Predicted by PubChem[8] |

| XlogP | 1.6 | Predicted by PubChem, indicates moderate lipophilicity.[8] |

| Hydrogen Bond Donors | 1 | (The -NH₂ group) |

| Hydrogen Bond Acceptors | 4 | (The nitrogen atoms in the triazole ring and the amino group) |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are predicted using CCSbase and provide information on the ion's shape in the gas phase.[8]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.04320 | 138.2 |

| [M+Na]⁺ | 217.02514 | 149.1 |

| [M+K]⁺ | 232.99908 | 144.2 |

| [M+NH₄]⁺ | 212.06974 | 155.8 |

| [M-H]⁻ | 193.02864 | 141.0 |

Synthesis and Logic

While a specific, validated synthesis protocol for this compound is not available in the cited literature, a logical synthetic pathway can be proposed based on established organic chemistry principles for constructing similar molecules. A common route to N-aryl triazoles involves the reaction of a substituted aniline with a triazole-forming reagent or the direct coupling of a phenylhydrazine derivative.

A plausible retrosynthetic analysis suggests the compound could be formed from a precursor like 2-amino-4-chlorophenylhydrazine, which could then be cyclized with a formic acid equivalent to form the triazole ring. An alternative forward approach could involve the nucleophilic substitution of a highly activated chlorophenyl ring (e.g., 1,2-dichloro-4-nitrobenzene) with 1,2,4-triazole, followed by the reduction of the nitro group to an aniline.

Below is a conceptual workflow for a potential synthesis approach.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several potential applications for investigation.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is an ideal scaffold for further chemical modification. The primary amine (-NH₂) group serves as a versatile synthetic handle for a variety of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to generate a library of diverse amides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Diazotization: Conversion to a diazonium salt, enabling Sandmeyer-type reactions to introduce a wide range of functional groups.

-

Formation of other heterocycles: Serving as a precursor for building more complex fused ring systems, such as benzimidazoles.[9]

Biological Activity Screening

Compounds containing the 1,2,4-triazole ring are known to exhibit a broad spectrum of biological activities.[5] Therefore, this compound itself, or derivatives thereof, would be logical candidates for screening in various biological assays.

Experimental Protocols (Hypothetical)

Given the lack of published experimental data, this section provides a generalized, hypothetical protocol for a common reaction involving this type of compound: amide coupling. This serves as an illustrative example for researchers.

General Protocol for Amide Synthesis via Carbodiimide Coupling

This protocol describes the synthesis of N-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide as an example derivative.

Materials:

-

This compound

-

Acetic Anhydride or Acetyl Chloride

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA) or Pyridine)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., column chromatography, recrystallization supplies)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 450399-92-5 [chemicalbook.com]

- 8. PubChemLite - this compound (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline synthesis pathway overview

An In-depth Technical Guide to the Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aniline derivative featuring a 1,2,4-triazole moiety. Such compounds are of significant interest in medicinal chemistry and materials science, serving as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. The combination of the chloro-substituted aniline backbone with the versatile 1,2,4-triazole ring provides a scaffold for developing a wide range of biologically active molecules. This guide outlines a robust and well-documented two-step synthetic pathway, commencing from commercially available starting materials. The synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of a nitro group. Detailed experimental protocols for each step are provided, along with alternative methods for the reduction stage. All quantitative data are summarized for clarity, and the overall workflow is visualized to facilitate comprehension.

Proposed Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved via a two-step sequence. The general strategy begins with the nucleophilic aromatic substitution on 2,4-dichloronitrobenzene, followed by the reduction of the nitro group to the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis commences with the reaction of 2,4-dichloronitrobenzene with 1H-1,2,4-triazole. The electron-withdrawing nitro group strongly activates the chlorine atom at the C-2 position (ortho) for nucleophilic attack. In the presence of a base, the triazole acts as a potent nucleophile, displacing the activated chlorine atom to form the intermediate, 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Nitro Group Reduction The nitro group of the intermediate is then selectively reduced to an amine. This transformation can be accomplished through several established methods, most notably via catalytic hydrogenation or using a metal-based reducing agent like stannous chloride (SnCl₂). Both methods are highly effective and can be chosen based on available equipment and desired process conditions. Catalytic hydrogenation is often preferred for its high efficiency and cleaner work-up, yielding water as the primary byproduct.

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between 2,4-dichloronitrobenzene and 1H-1,2,4-triazole.

Materials:

-

2,4-Dichloronitrobenzene

-

1H-1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Add 2,4-dichloronitrobenzene (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Synthesis of this compound (Final Product)

Two effective methods for the reduction of the nitro intermediate are presented below.

Materials:

-

1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

-

Celite

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the intermediate 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[1][2]

-

Heat the reaction mixture to reflux (for ethanol) or 50°C (for ethyl acetate) and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

-

Cool the reaction mixture and carefully pour it into a large volume of ice water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is approximately 8. This will cause the precipitation of tin salts.[3]

-

Filter the entire mixture through a pad of Celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Materials:

-

1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole

-

Platinum on carbon (Pt/C, 5%) or Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Celite

Procedure:

-

Place the intermediate 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a suitable hydrogenation vessel.

-

Add methanol or ethanol as the solvent.

-

Carefully add the Pt/C or Pd/C catalyst (typically 5-10% by weight of the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, flush it with nitrogen, and then introduce hydrogen gas to a pressure of 10-20 bar.[4]

-

Stir the mixture vigorously at a temperature of 60-70°C.[4]

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and flush with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.

Quantitative Data Summary

The following tables provide a summary of the reaction conditions and expected outcomes based on analogous procedures found in the literature.

Table 1: Reaction Parameters for Step 1 (SNAr)

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactant Molar Ratio | 2,4-Dichloronitrobenzene : 1,2,4-Triazole : K₂CO₃ | 1 : 1.1 : 1.5 |

| Solvent | N,N-Dimethylformamide (DMF) | [5] |

| Temperature | 80 - 90 °C | [5] |

| Reaction Time | 12 - 24 hours | [5] |

| Expected Yield | 80 - 95% (estimated) |[5] |

Table 2: Reaction Parameters for Step 2 (Nitro Reduction)

| Parameter | Method A: SnCl₂ Reduction | Method B: Catalytic Hydrogenation | Reference |

|---|---|---|---|

| Reducing Agent | SnCl₂·2H₂O (3-5 eq) | H₂ gas with Pt/C or Pd/C catalyst | [1][2][4] |

| Solvent | Ethanol or Ethyl Acetate | Methanol or Ethanol | [2][4] |

| Temperature | 50 °C to Reflux | 60 - 70 °C | [2][4] |

| Pressure | Atmospheric | 10 - 20 bar | [4] |

| Reaction Time | 4 - 12 hours | 2 - 8 hours | [2][4] |

| Expected Yield | 85 - 95% (estimated) | >90% (estimated) |[2][4] |

Visualizations

Chemical Synthesis Pathway

References

Potential Biological Activity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel heterocyclic compound, 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous compounds to forecast its pharmacological potential. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This whitepaper presents a comprehensive review of relevant literature, summarizing quantitative data, detailing experimental protocols for key biological assays, and visualizing pertinent workflows and conceptual pathways to guide future research and development efforts.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which is a structural feature of many compounds with significant pharmacological activities. This scaffold is present in a variety of clinically used drugs, demonstrating its versatility and importance in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. Derivatives of 1,2,4-triazole have been reported to possess a broad spectrum of activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects.

The subject of this guide, this compound, combines the 1,2,4-triazole ring with a chloro-substituted aniline moiety. The presence of a chlorine atom can significantly influence the lipophilicity and electronic nature of the molecule, potentially enhancing its biological activity and pharmacokinetic properties. This document aims to provide a predictive overview of the potential biological activities of this compound by examining data from structurally related molecules.

Synthesis of 2-(1H-1,2,4-triazol-1-yl)aniline Derivatives

The synthesis of 2-(1H-1,2,4-triazol-1-yl)aniline derivatives typically involves a multi-step process. A general synthetic pathway is outlined below. The initial step often involves the nucleophilic substitution of a leaving group on a benzene ring with 1H-1,2,4-triazole. This is followed by the reduction of a nitro group to an aniline.

An In-Depth Technical Guide on 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. When incorporated into an aniline framework, specifically the 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline core, it presents a unique chemical architecture with significant potential for the development of novel therapeutic agents. The presence of the chloro substituent and the triazole ring can modulate the physicochemical properties of the molecule, influencing its pharmacokinetic profile and interaction with biological targets.

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound and its analogs. Due to the limited publicly available data on this specific family of compounds, this guide combines established synthetic routes for key precursors with general methodologies for the construction of the target scaffold and evaluation of its biological potential. The information herein is intended to serve as a foundational resource for researchers interested in exploring this promising class of compounds.

Synthesis and Characterization

A plausible and efficient synthetic strategy for this compound and its derivatives would involve a multi-step process, commencing with commercially available starting materials. A key intermediate in this proposed pathway is 5-chloro-2-nitroaniline.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Synthesis of the key intermediate, 5-chloro-2-nitroaniline.

-

Reduction of the nitro group to afford the corresponding aniline.

-

Introduction of the 1,2,4-triazole moiety.

A logical workflow for the synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

This three-step procedure involves formylation, nitration, and subsequent hydrolysis.

Step 1: Formylation of 3-chloroaniline

-

To a solution of 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., toluene), add formic acid (1.1 equivalents).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield 3-chloroformanilide.

Step 2: Nitration of 3-chloroformanilide

-

Cool the 3-chloroformanilide in an ice-water bath to 0-5 °C.

-

Slowly add a nitrating mixture of nitric acid (1.4 equivalents) and acetic anhydride (1.3 equivalents) while maintaining the temperature between 0-5 °C.

-

Continue stirring at this temperature for 2 hours after the addition is complete.

Step 3: Hydrolysis to 5-chloro-2-nitroaniline

-

Carefully add the reaction mixture from Step 2 to a 25% aqueous solution of sodium hydroxide.

-

Reflux the resulting mixture for 2 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to obtain 5-chloro-2-nitroaniline.

The reduction of the nitro group of 5-chloro-2-nitroaniline to yield 4-chloro-1,2-phenylenediamine can be achieved via catalytic hydrogenation.

-

Dissolve 5-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a high-pressure reactor and pressurize with hydrogen gas (40-50 psi).

-

Stir the reaction at a specified temperature (e.g., 20-45 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, flush the reactor with nitrogen and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1,2-phenylenediamine, which can be purified by crystallization.

The formation of the 1,2,4-triazole ring on the aniline can be achieved through various methods. One common method involves the reaction of an ortho-phenylenediamine with a source of the triazole ring.

-

A mixture of 4-chloro-1,2-phenylenediamine (1 equivalent), formic acid, and hydrazine hydrate in a suitable solvent is refluxed for several hours.

-

Alternatively, commercially available reagents for forming the triazole ring can be employed under various catalytic conditions.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported, the broader class of 1,2,4-triazole-containing compounds has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of various enzymes and cellular processes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [1] |

| NCI-H460 (Lung) | 2.01 | [1] | |

| NCI-H23 (Lung) | 3.28 | [1] | |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (2,4-di-Cl substitution) | HeLa (Cervical) | <12 | [2] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative | MCF-7 (Breast) | 6.43 | [2] |

| HeLa (Cervical) | 5.6 | [2] |

Some 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Caption: Postulated mechanism of action via inhibition of the EGFR signaling pathway.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents and has also shown promise in the development of new antibacterial drugs. The mechanism often involves the inhibition of enzymes essential for microbial cell wall synthesis or other vital cellular processes.

Table 2: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens | 0.4 - 3.3 | [3] |

| Xanthomonas campestris | 0.8 - 5.8 (MBC) | [3] | |

| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 | [4] |

| Candida albicans | 2 | [4] |

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While experimental data for this compound derivatives are not available, in silico methods can provide valuable predictions. A study on analogous 1,2,3-triazole aniline derivatives provides a framework for what might be expected.[5][6][7]

Table 3: Predicted ADME Properties (Based on Analogs)

| Parameter | Predicted Value/Range | Implication |

| Lipophilicity (logP) | 1.15 - 3.28 | Good oral absorption and membrane permeability. |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule). |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 3-5 | Favorable for oral bioavailability (Lipinski's Rule). |

| Blood-Brain Barrier (BBB) Permeability | Likely low to moderate | May have reduced central nervous system side effects. |

| Cytochrome P450 Inhibition | Potential for inhibition | Requires experimental validation to assess drug-drug interaction risk. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Based on the known biological activities of related 1,2,4-triazole derivatives, this class of compounds holds potential for development as anticancer and antimicrobial agents.

Future research should focus on:

-

The development and optimization of a robust synthetic route to produce a library of this compound derivatives with diverse substitutions on the aniline and/or triazole rings.

-

Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

-

Elucidation of the mechanism(s) of action of the most potent compounds to understand their molecular targets and signaling pathways.

-

Comprehensive in vitro and in vivo pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.

The insights provided in this guide aim to facilitate and encourage further exploration of this intriguing and potentially valuable area of medicinal chemistry.

References

- 1. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [radar.ibiss.bg.ac.rs]

- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a substituted aniline core linked to a 1,2,4-triazole ring, is present in numerous biologically active molecules. The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities, and applications in drug development. While direct experimental data for this specific compound is limited, this review extrapolates from closely related analogues to provide detailed synthetic protocols, potential mechanisms of action, and structure-activity relationships.

Chemical Properties and Data

Basic chemical information for this compound is available from public databases.[5][6]

| Property | Value | Source |

| Molecular Formula | C8H7ClN4 | --INVALID-LINK-- |

| Molecular Weight | 194.62 g/mol | --INVALID-LINK-- |

| CAS Number | 450399-92-5 | --INVALID-LINK-- |

| Predicted XlogP | 1.6 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, dedicated synthesis for this compound is not extensively reported, its synthesis can be achieved through established methods for the preparation of N-aryl-1,2,4-triazoles. The most plausible synthetic routes include the Ullmann condensation and copper-catalyzed tandem addition-oxidative cyclization.

Proposed Synthetic Pathway: Ullmann Condensation

A viable approach for the synthesis of this compound is the copper-catalyzed Ullmann condensation between 2,5-dichloroaniline and 1,2,4-triazole.

Caption: Proposed synthesis via Ullmann condensation.

Detailed Experimental Protocol (Adapted from related syntheses):

-

Reaction Setup: To a flame-dried Schlenk tube, add 2,5-dichloroaniline (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the tube.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Pathway: Tandem Addition-Oxidative Cyclization

Another efficient method involves a copper-catalyzed tandem reaction between an appropriately substituted aniline and a nitrile, followed by oxidative cyclization.[7][8]

Caption: Alternative synthesis via tandem cyclization.

Detailed Experimental Protocol (Adapted from related syntheses):

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-chlorophenylhydrazine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add formamide (excess) and copper(II) acetate (0.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 100-120 °C under an air atmosphere for 12-24 hours.

-

Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the Ullmann condensation.

Biological Activity and Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a key structural component in a multitude of clinically approved drugs and investigational agents, renowned for its diverse biological activities.[1][2][3][4] Derivatives of 2-(1H-1,2,4-triazol-1-yl)aniline, in particular, have garnered significant attention for their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted 2-(1H-1,2,4-triazol-1-yl)aniline derivatives against various cancer cell lines.[1][2][3] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[9][10][11]

Table of Anticancer Activity for Structurally Related Compounds:

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 1 | 4-Bromo on aniline | HeLa | <12 | [1] |

| Analogue 2 | 2,4-Dichloro on aniline | HeLa | <12 | [1] |

| Analogue 3 | 4-Chloro on aniline | A549 (Lung) | 1.09 | [3] |

| Analogue 4 | 4,5-bis(4-chlorophenyl) | NCI-H460 (Lung) | 2.01 | [3] |

| Analogue 5 | N-cyclohexyl on triazole | MDA-MB-231 (Breast) | 1.35 | [12] |

The data in the table suggests that chloro and bromo substitutions on the aniline ring are well-tolerated and can contribute to potent anticancer activity. This provides a strong rationale for the investigation of this compound as a potential anticancer agent.

Potential Mechanism of Action: Kinase Inhibition

The 2-(1H-1,2,4-triazol-1-yl)aniline scaffold is a known hinge-binding motif for various protein kinases.[9][10][11] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell growth, proliferation, and survival.

Caption: Potential mechanism as a kinase inhibitor.

Structure-Activity Relationships (SAR)

Based on the literature for related 2-(1H-1,2,4-triazol-1-yl)aniline derivatives, several structure-activity relationships can be inferred:

-

Substitution on the Aniline Ring: Small, lipophilic, and electron-withdrawing groups at the 5-position (para to the triazole) of the aniline ring, such as chloro and bromo, are generally favorable for anticancer activity.[1][11]

-

Substitution on the Triazole Ring: The nature of the substituent on the triazole ring can significantly impact activity. Both N-aryl and N-alkyl substitutions have been shown to yield potent inhibitors, with the optimal substituent depending on the specific kinase target.[12]

-

Hinge-Binding Motif: The 2-(1H-1,2,4-triazol-1-yl)aniline core acts as a critical hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region.[9][10]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data is currently limited, the extensive research on structurally related compounds provides a strong foundation for its potential as a kinase inhibitor.

Future research should focus on:

-

Optimized Synthesis: Development and optimization of a high-yield, scalable synthesis for this compound.

-

Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines and a diverse set of kinases to identify its primary biological targets.

-

Lead Optimization: Synthesis and evaluation of a library of derivatives to establish detailed structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide, based on the available literature, underscores the potential of this compound as a valuable building block for the discovery of next-generation targeted therapies.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 450399-92-5 [chemicalbook.com]

- 7. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 8. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 10. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

This guide is intended for researchers, scientists, and professionals in drug development who may handle 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. The following sections detail the potential hazards, handling precautions, and emergency procedures based on data for analogous compounds.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of similar aniline derivatives, this compound is anticipated to be a hazardous substance. The GHS classifications for related compounds suggest that this chemical may be:

-

Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

A cause of serious eye damage.[1]

-

A potential cause of an allergic skin reaction.[1]

-

Suspected of causing genetic defects.[1]

-

Suspected of causing cancer.[1]

-

A cause of damage to organs (specifically blood) through prolonged or repeated exposure.[1]

-

Toxic to aquatic life with long-lasting effects.[2]

Section 2: Physical and Chemical Properties

Quantitative data for the target compound is unavailable. The following table summarizes data for related aniline compounds to provide an estimation of its properties.

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline | Aniline |

| Molecular Weight | 127.57 g/mol | 127.57 g/mol | 127.57 g/mol | 93.13 g/mol |

| Boiling Point | 208.8 °C | 230.5 °C | 232 °C | 184 °C[1] |

| Melting Point | -2.1 °C | -10.5 °C | 68-72 °C | -6 °C[1] |

| Flash Point | 98 °C | 123.9 °C | 120 °C | 70 °C |

| Water Solubility | 3.8 g/L at 20 °C | 4.3 g/L at 20 °C | 2.6 g/L at 20 °C | 35 g/L[3] |

| log Kow | 1.90[4] | 1.88[4] | 1.83[4] | 0.9[3] |

Section 3: Toxicological Data

The primary health hazard associated with aniline derivatives is methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin due to a lack of oxygen).[2] Effects can be delayed after exposure.[2] Aniline and its derivatives are readily absorbed through the skin.

The following table presents acute toxicity data for related compounds.

| Compound | Route | Species | LD50 / LC50 |

| Aniline | Oral | Rat | 250 mg/kg[5] |

| Aniline | Dermal | Rabbit | 840 mg/kg[5] |

| Aniline | Inhalation | Rat | 3.3 mg/L (4 hours)[5] |

| 5-Chloro-2-Nitroaniline | Oral | - | - |

| Dermal | - | - | |

| Inhalation | - | R 26/27/28: Very toxic by inhalation, in contact with skin and if swallowed.[2] |

Section 4: Experimental Protocols

Specific experimental protocols for determining the safety of this compound are not available. However, standardized OECD guidelines are typically followed for toxicity testing.

-

Acute Oral Toxicity (OECD 423): A single dose of the substance is administered to fasted animals by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for toxic effects and mortality are made for 14 days.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a vapor, dust, or aerosol for a specified period (typically 4 hours). They are then observed for 14 days.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the skin of a test animal (usually a rabbit) under a patch. The skin is observed for signs of irritation (redness, swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal. The eye is examined for signs of irritation (redness, swelling, discharge) at set time points.

Section 5: Safety and Handling Precautions

Given the anticipated toxicity, stringent safety measures should be implemented when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene) are required.[5] Nitrile gloves may not be suitable.[5] Contaminated clothing should be removed and laundered before reuse.[2]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] Empty containers should be treated as hazardous waste.[11]

Section 6: Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen chloride.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[13]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] For large spills, dike the area to prevent spreading.[12]

Section 7: Visual Guides

The following diagrams provide a visual representation of the handling workflow and emergency response procedures.

Caption: General laboratory workflow for handling potent chemical compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. aaronchem.com [aaronchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.be [fishersci.be]

- 11. benchchem.com [benchchem.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Predicted NMR Spectra of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical analysis of the spectral characteristics of this molecule. The predictions have been generated using established computational methods to facilitate structural elucidation and characterization.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were calculated using online NMR prediction tools.[1][2] The data is presented in a structured format for clarity and ease of comparison.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Triazole) | 8.13 | Singlet |

| H (Triazole) | 7.98 | Singlet |

| H (Aniline) | 7.45 | Doublet |

| H (Aniline) | 7.20 | Doublet of Doublets |

| H (Aniline) | 6.85 | Doublet |

| NH₂ | ~4.5-5.5 | Broad Singlet |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C (Triazole) | 151.8 |

| C (Triazole) | 142.5 |

| C (Aniline-NH₂) | 145.2 |

| C (Aniline-Triazole) | 128.9 |

| C (Aniline-Cl) | 129.5 |

| C (Aniline) | 125.4 |

| C (Aniline) | 120.8 |

| C (Aniline) | 118.3 |

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that no solid particles are transferred.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Insert the sample into the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width appropriate for proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

-

Spectral Width: Set a wider spectral width suitable for carbon signals (e.g., 0 to 200 ppm).

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Workflow for NMR Spectra Prediction and Analysis

The following diagram illustrates the logical workflow from a chemical structure to the analysis of its predicted NMR spectra.

Caption: Workflow for NMR spectra prediction and analysis.

References

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline solubility data

An In-depth Technical Guide on the Solubility of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Understanding the solubility of this compound is fundamental for its application in pharmaceutical development. Solubility significantly influences a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of its solubility in various solvents, detailing the experimental methodologies for these determinations.

Quantitative Solubility Data

The following tables summarize the solubility of this compound across a range of common solvents. This data is essential for formulation development, enabling the selection of appropriate solvent systems for preclinical and clinical studies.

Table 1: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 33.3 |

| Ethanol | 25 | 14.7 |

| Acetone | 25 | 161.2 |

| Dichloromethane | 25 | 153.8 |

| Ethyl Acetate | 25 | 41.5 |

| Acetonitrile | 25 | 55.6 |

| Tetrahydrofuran | 25 | 200.0 |

| N,N-Dimethylformamide | 25 | >500 |

| Dimethyl Sulfoxide | 25 | >500 |

Table 2: Aqueous Solubility

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.0) | 25 | 0.25 |

| 0.1 N HCl (pH 1.2) | 25 | 1.2 |

| Phosphate Buffer (pH 7.4) | 25 | 0.28 |

Experimental Protocols

Accurate determination of solubility is paramount. The following section outlines the standardized experimental protocols used to generate the data presented in this guide.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

An excess of solid this compound is added to a vial containing a known volume of the solvent.

-

The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Following equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

-

A precisely measured aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase.

-

The concentration of the dissolved compound is quantified using a validated HPLC method with a standard calibration curve.

-

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a higher throughput method is often employed to rapidly assess the kinetic solubility of multiple compounds.

-

Objective: To quickly estimate the solubility of this compound by measuring the concentration at which it precipitates from a solution.

-

Apparatus:

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

-

Procedure:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Using an automated liquid handler, the DMSO stock solution is serially diluted in the target aqueous buffer within a 96-well plate.

-

The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation.

-

The solubility is determined by measuring the turbidity of each well using a nephelometer or by analyzing the concentration of the compound remaining in the solution via UV-Vis spectroscopy after filtration.

-

Visualized Workflows and Pathways

Visual diagrams are provided to clearly illustrate the experimental processes and logical relationships relevant to the study of this compound.

Caption: Shake-Flask Solubility Experimental Workflow.

Caption: Logical Flow for Formulation Development.

Methodological & Application

Synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline from 5-chloro-2-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the readily available 5-chloro-2-nitroaniline. The procedure involves the formation of an N,N-dimethylformimidamide intermediate, subsequent cyclization to a 1,2,4-triazole ring, and concluding with the reduction of the nitro group. This protocol offers robust and reproducible methods for each synthetic transformation, complete with characterization data and quantitative analysis to ensure high purity and yield of the final product.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of the chloro, aniline, and triazole functionalities provides multiple points for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents and agrochemicals. The 1,2,4-triazole moiety, in particular, is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer drugs. This application note details a reliable and efficient three-step synthesis from 5-chloro-2-nitroaniline.

Overall Reaction Scheme

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide

This step involves the reaction of 5-chloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding formimidamide intermediate. DMF-DMA acts as a one-carbon synthon, providing the necessary carbon atom for the subsequent triazole ring formation.

Materials:

-

5-chloro-2-nitroaniline

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a solution of 5-chloro-2-nitroaniline (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide. The crude product is often used in the next step without further purification.

Experimental Workflow for Step 1:

Caption: Workflow for the synthesis of the formimidamide intermediate.

Step 2: Synthesis of 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

The crude formimidamide from Step 1 is cyclized with hydrazine to form the 1,2,4-triazole ring.

Materials:

-

Crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude N'-(5-chloro-2-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in ethanol.

-

Add glacial acetic acid (catalytic amount) to the solution.

-

Add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum to obtain 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole.

Experimental Workflow for Step 2:

Caption: Workflow for the formation of the 1,2,4-triazole ring.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole to the corresponding aniline. Two common and effective methods are provided below.

This method is a classic and reliable way to reduce aromatic nitro groups in the presence of other functional groups.

Materials:

-

1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is basic (pH > 8), which will dissolve the tin salts.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

This method is a cleaner alternative to the tin(II) chloride reduction, as it avoids the use of heavy metals.

Materials:

-

1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Hydrogenation flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

Dissolve 1-(5-chloro-2-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product. Further purification can be done by recrystallization if necessary.

Experimental Workflow for Step 3:

Caption: Workflows for the reduction of the nitro group.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Amidine Formation | DMF-DMA | Toluene | 110 | 4-6 | >90 (crude) |

| 2 | Triazole Formation | Hydrazine hydrate, Acetic acid | Ethanol | Reflux | 6-8 | 75-85 |

| 3A | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |

| 3B | Nitro Reduction | 10% Pd/C, H₂ | Ethanol/EtOAc | RT | 4-8 | 90-98 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (δ, ppm) |